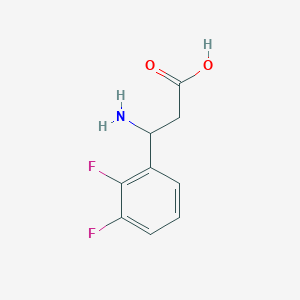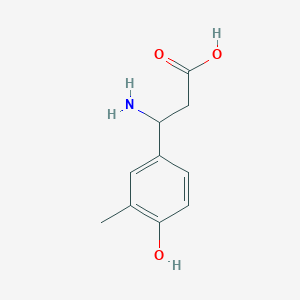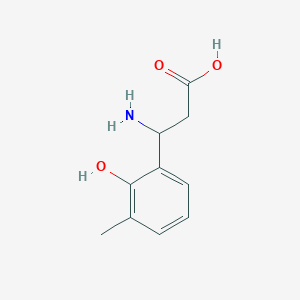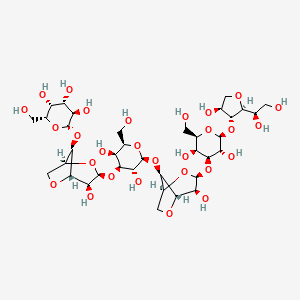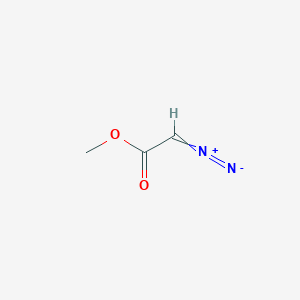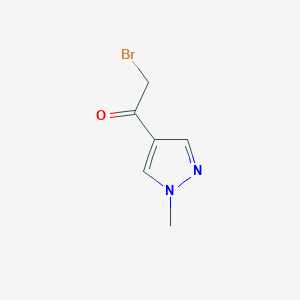
2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮
概述
描述
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, or 1-methyl-4-bromopyrazole-1-ethanone (MBPE), is a chemical compound that belongs to the pyrazole family. It is a colorless solid that has a wide range of applications in organic synthesis, as well as in scientific research. MBPE has been used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In scientific research, MBPE has been used to study the mechanism of action of various enzymes, to study the biochemical and physiological effects of various compounds, and to study the advantages and limitations of various laboratory experiments.
科学研究应用
新型化合物的合成
2-溴-1-(1H-吡唑-4-基)乙酮在新型化合物的合成中作为一种多用途的前体。例如,它已被用于合成单、双和多{6-(1H-吡唑-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪},通过与氨基三唑硫醇或二和多(溴)化合物反应(Salem等人,2016)。
抗菌和抗真菌活性
源自2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮的化合物表现出有希望的生物活性。例如,某些衍生物已显示出对赤霉菌(一种真菌病原体)的中等抑制活性,表明在杀菌剂开发中具有潜在应用(Liu等人,2012)。此外,其他衍生物已证明对常见致病菌具有抗菌特性,突出了它们在开发新型抗菌剂中的潜力(Asif等人,2021)。
杂环化合物的合成
2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮在合成各种杂环化合物中起着重要作用。这些化合物,包括吡唑和异恶唑,已在不同的条件下合成,例如超声波辐照,这可以缩短反应时间并提高产率(Saleh & Abd El-Rahman,2009)。
晶体结构和电子分析
源自2-溴-1-(1-甲基-1H-吡唑-4-基)乙酮的化合物的晶体结构和电子性质已得到广泛研究。这些研究涉及单晶X射线衍射和各种光谱方法,为这些化合物的物理和化学性质提供了宝贵的见解(Mary等人,2015)。
安全和危害
作用机制
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring in this compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these actions often vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of similar compounds often involves interactions with various enzymes, receptors, or other proteins within the cell . These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, often through their interactions with enzymes or receptors . The downstream effects of these interactions can include changes in cellular metabolism, signal transduction, or gene expression.
Pharmacokinetics
The compound’s molecular weight (203037 Da ) suggests that it may have good bioavailability, as compounds with molecular weights below 500 Da are generally well-absorbed .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, often as a result of their interactions with cellular proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Factors that could potentially influence the compound’s action include temperature, pH, and the presence of other compounds or substances in the environment .
生化分析
Biochemical Properties
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic efficiency .
Cellular Effects
The effects of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. For example, high doses of this compound can lead to toxic or adverse effects, such as cell death or disruption of metabolic pathways. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can affect the levels of specific metabolites by altering the activity of enzymes involved in their production or degradation. These interactions can have significant effects on cellular metabolism and the production of key biomolecules .
Transport and Distribution
The transport and distribution of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone within cells and tissues are critical factors that influence its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization within cells can affect its activity, as it may accumulate in specific compartments or organelles where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
2-bromo-1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSBGKUQQQMDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655528 | |
| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706819-66-1 | |
| Record name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
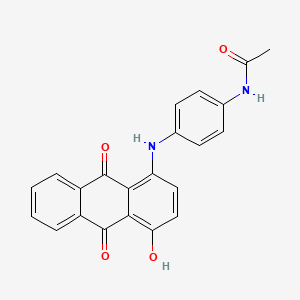
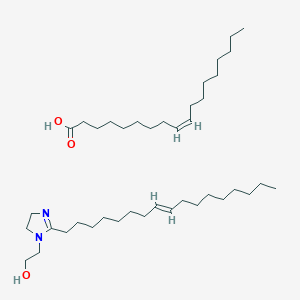
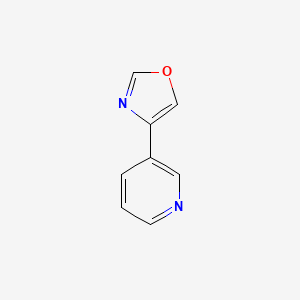
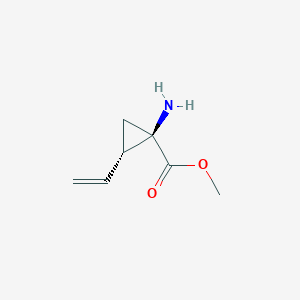
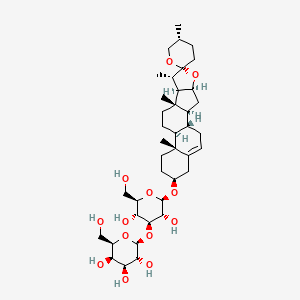

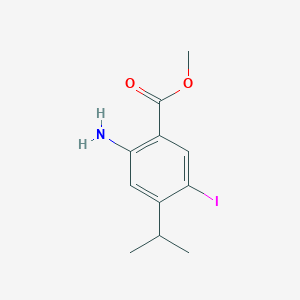

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)
